

# Spectroscopic Profile of 2-Fluoro-5-(trifluoromethyl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)phenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-5-(trifluoromethyl)phenol** (CAS RN: 141483-15-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Molecular Structure and Properties

**2-Fluoro-5-(trifluoromethyl)phenol** is a substituted aromatic compound with the molecular formula  $C_7H_4F_4O$  and a molecular weight of approximately 180.10 g/mol.<sup>[1][2][3][4]</sup> Its structure, featuring both a fluorine atom and a trifluoromethyl group on the phenol ring, imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of **2-Fluoro-5-(trifluoromethyl)phenol**. The following tables summarize the expected chemical shifts ( $\delta$ ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR spectra.

$^1H$  NMR (Proton NMR) Data

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)
OH	5.0 - 7.0	br s	-
H-3	7.2 - 7.4	m	
H-4	6.9 - 7.1	m	
H-6	7.1 - 7.3	m	

Note: Predicted data based on analogous fluorinated and trifluoromethyl-substituted phenols. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration-dependent.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Carbon Atom	Chemical Shift ( $\delta$ , ppm)	Multiplicity	C-F Coupling (J, Hz)
C-1 (C-OH)	155 - 158	d	<sup>1</sup> JCF $\approx$ 240-250
C-2 (C-F)	150 - 153	d	
C-3	115 - 118	d	
C-4	118 - 121	d	
C-5 (C-CF <sub>3</sub> )	125 - 128	q	<sup>2</sup> JCCF $\approx$ 30-35
C-6	112 - 115	d	
CF <sub>3</sub>	122 - 125	q	<sup>1</sup> JCF $\approx$ 270-280

Note: Predicted data based on spectral data of similar compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#) The carbon attached to the fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns due to carbon-fluorine coupling.

#### <sup>19</sup>F NMR (Fluorine-19 NMR) Data

Fluorine Nuclei	Chemical Shift ( $\delta$ , ppm)	Multiplicity
Ar-F	-110 to -130	m
-CF <sub>3</sub>	-60 to -65	s

Note: Predicted data based on typical chemical shift ranges for aromatic fluorine and trifluoromethyl groups.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The aromatic fluorine will show complex multiplicity due to coupling with neighboring protons.

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Fluoro-5-(trifluoromethyl)phenol** provides valuable information about its functional groups. The spectrum is characterized by a broad O-H stretching band, aromatic C-H and C=C stretching vibrations, and strong absorptions corresponding to the C-F bonds.[\[12\]](#)

### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3600 - 3200	O-H stretch (broad)	Phenolic -OH
3100 - 3000	C-H stretch	Aromatic
1600 - 1450	C=C stretch	Aromatic ring
1350 - 1000	C-F stretch	Ar-F, -CF <sub>3</sub>
1250 - 1100	C-O stretch	Phenolic C-O

Note: Data sourced from the NIST WebBook and is consistent with characteristic absorptions for phenols and fluorinated aromatic compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Fluoro-5-(trifluoromethyl)phenol** results in a molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides a mass spectrum for this compound.[\[1\]](#)[\[12\]](#)

## Major Mass Spectral Peaks

m/z	Interpretation
180	Molecular ion $[M]^+$
161	$[M-F]^+$ or $[M-H - HF]^+$
151	$[M-CHO]^+$
131	$[M-CF_3]^+$
111	$[M-CF_3 - HF]^+$

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for aromatic and fluorinated compounds and data available for analogous structures.[\[19\]](#)[\[20\]](#)[\[21\]](#)  
The loss of the trifluoromethyl group is a common fragmentation pathway.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

### NMR Spectroscopy Protocol

A sample of **2-Fluoro-5-(trifluoromethyl)phenol** (10-20 mg) is dissolved in an appropriate deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ , 0.5-0.7 mL) in a 5 mm NMR tube.  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR spectra are recorded on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for  $^1H$  and  $^{13}C$  NMR, while an external standard like  $CFCI_3$  is used for  $^{19}F$  NMR. For quantitative analysis, a known relaxation delay (e.g., 5 times the longest  $T_1$ ) should be applied.[\[22\]](#)

### FT-IR Spectroscopy Protocol

The infrared spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.

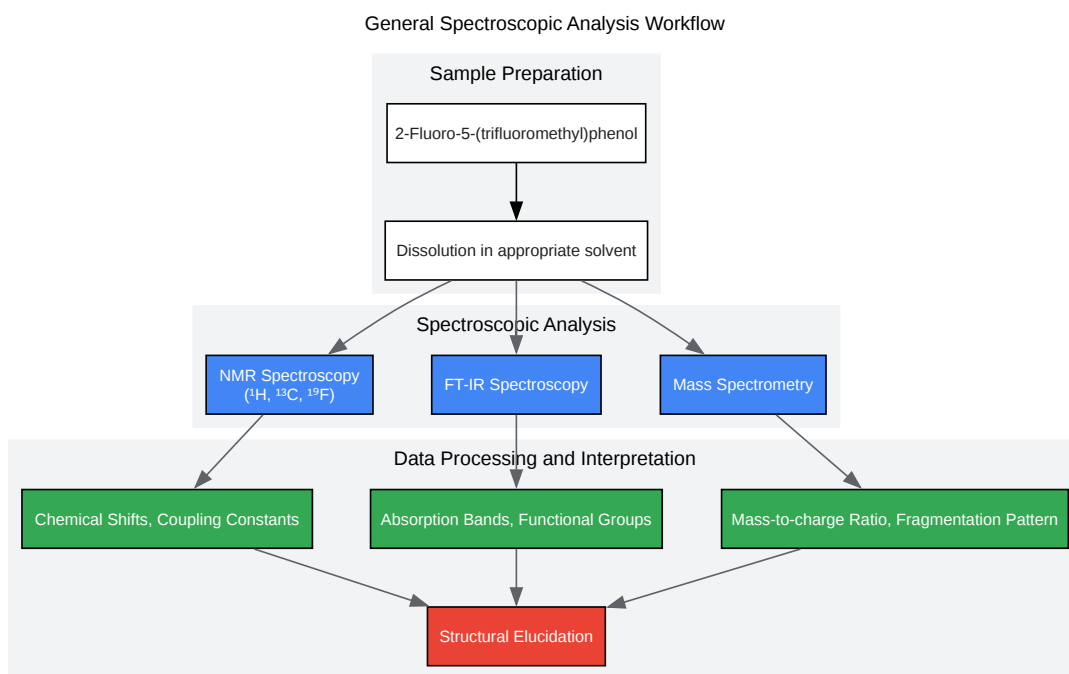
The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .  
[\[14\]](#)

### Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the ion source. Electron ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer is scanned over a mass range of, for example,  $m/z$  40-500.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Fluoro-5-(trifluoromethyl)phenol**.



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Caption: Workflow for Spectroscopic Analysis.

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